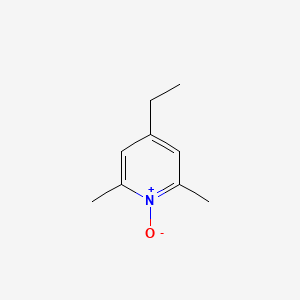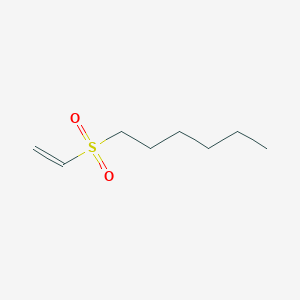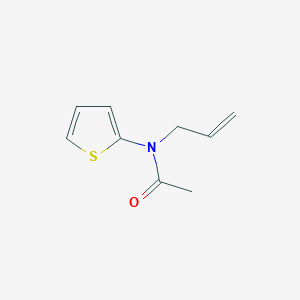![molecular formula C17H13Cl3N2O4S B13809269 3,5-Dichloro-2-[[2-(4-chloro-2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13809269.png)
3,5-Dichloro-2-[[2-(4-chloro-2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-2-[[2-(4-chloro-2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-[[2-(4-chloro-2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the phenoxyacetyl intermediate: This step involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid under basic conditions to form 4-chloro-2-methylphenoxyacetic acid.
Acylation: The phenoxyacetic acid is then acylated with thionyl chloride to form the corresponding acyl chloride.
Coupling with 3,5-dichloro-2-aminobenzoic acid: The acyl chloride is reacted with 3,5-dichloro-2-aminobenzoic acid in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dichloro-2-[[2-(4-chloro-2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-2-[[2-(4-chloro-2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-2-[[2-(4-chloro-2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxyacetic acid structure.
4-Chloro-2-methylphenoxyacetic acid: Another herbicide with a related structure and similar chemical properties.
Uniqueness
3,5-Dichloro-2-[[2-(4-chloro-2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid is unique due to its specific combination of functional groups and chlorine atoms, which confer distinct reactivity and potential applications. Its structure allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C17H13Cl3N2O4S |
|---|---|
Molekulargewicht |
447.7 g/mol |
IUPAC-Name |
3,5-dichloro-2-[[2-(4-chloro-2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C17H13Cl3N2O4S/c1-8-4-9(18)2-3-13(8)26-7-14(23)21-17(27)22-15-11(16(24)25)5-10(19)6-12(15)20/h2-6H,7H2,1H3,(H,24,25)(H2,21,22,23,27) |
InChI-Schlüssel |
RZQUCSTUCPZJKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC(=S)NC2=C(C=C(C=C2Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6,7,8,9,10-Hexahydro-5-(p-fluorobenzoyl)cyclohepta[b]-1,3-dioxolo[4,5-f]indole](/img/structure/B13809186.png)
![1-[4-[3-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B13809187.png)


![(1R,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B13809224.png)

![7-methyl-3-[(E)-(propan-2-ylimino)methyl]quinolin-2(1H)-one](/img/structure/B13809229.png)

![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methylphenyl)-](/img/structure/B13809234.png)




![2-(3-Bromophenyl)-5-fluorobenzo[d]thiazole](/img/structure/B13809253.png)
